1-ethyl-4-nitro-1H-pyrazol-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4-nitro-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-2-7-3-4(8(10)11)5(9)6-7/h3H,2H2,1H3,(H,6,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDCRLWHDIFIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of Pyrazole Core Structures in Chemical and Materials Science Research
The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a structural motif of profound importance in modern chemistry. nih.govprepchem.com Its unique electronic configuration and versatile reactivity have made it a privileged scaffold in the design of a multitude of functional molecules. prepchem.com The amphoteric nature of the pyrazole core allows for the strategic introduction of various functional groups, enabling the fine-tuning of its chemical and physical properties. google.com
In medicinal chemistry, pyrazole derivatives are integral to a wide array of therapeutic agents, exhibiting anti-inflammatory, antimicrobial, and anticancer properties. nih.govumich.edu The pyrazole ring serves as a crucial pharmacophore, a key structural component responsible for a drug's biological activity. google.com This has led to the development of numerous commercially successful drugs containing this heterocyclic system. wikipedia.org Beyond pharmaceuticals, pyrazoles are pivotal in the creation of advanced agrochemicals and have found applications in materials science as ligands for catalysis and as components of functional polymers. nih.govprepchem.com The initial discovery of pyrazole synthesis by Knorr in 1883 has blossomed into a rich and diverse field of study, with modern synthetic methods continually expanding the accessible chemical space of pyrazole derivatives. umich.eduwikipedia.org
Unique Aspects and Research Focus on 1h Pyrazol 3 Ol Derivatives
Within the broader family of pyrazoles, the 1H-pyrazol-3-ol (also known as pyrazolin-3-one) subclass presents a unique set of characteristics that have garnered significant research interest. A key feature of these compounds is the potential for tautomerism, where the molecule can exist in different isomeric forms that can be interconverted by the migration of a proton. This includes the -ol, -one, and zwitterionic forms, which can influence the compound's reactivity, solubility, and biological interactions.
The synthesis of 1H-pyrazol-3-ol derivatives often involves the cyclocondensation of a hydrazine (B178648) with a β-ketoester, such as diethyl malonate or its derivatives. nih.govresearchgate.net This foundational reaction allows for a high degree of structural diversity, as both the hydrazine and the β-dicarbonyl component can be varied to introduce different substituents onto the pyrazole (B372694) core. Research in this area is often focused on exploring how these substitutions affect the compound's properties and potential applications. For instance, the alkylation at the N1 position is a common strategy to modulate the lipophilicity and metabolic stability of these molecules. researchgate.net
Rationale for Dedicated Academic Investigation of 1 Ethyl 4 Nitro 1h Pyrazol 3 Ol
The specific molecular architecture of 1-ethyl-4-nitro-1H-pyrazol-3-ol combines three key structural features that provide a strong rationale for its focused academic investigation: the N1-ethyl group, the C4-nitro group, and the C3-hydroxyl group.
The N1-Ethyl Group: The ethyl substituent at the N1 position is expected to influence the compound's physicochemical properties, such as its solubility and lipophilicity. monash.edu This is a critical parameter in medicinal chemistry for optimizing a molecule's pharmacokinetic profile.
The C4-Nitro Group: The introduction of a nitro group at the C4 position is a significant modification. The strong electron-withdrawing nature of the nitro group can profoundly impact the electronic properties of the pyrazole (B372694) ring, influencing its reactivity and the acidity of the C3-hydroxyl group. Furthermore, nitrated pyrazoles are a class of compounds actively being researched for their potential as energetic materials. mdpi.com
The C3-Hydroxyl Group: The hydroxyl group at the C3 position provides a site for further functionalization and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. The tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms is a key characteristic of this class of compounds. nih.gov
The combination of these features in a single molecule makes this compound a compelling target for synthesis and characterization. Its study could yield valuable insights into the interplay of these functional groups and could lead to the discovery of novel compounds with interesting biological or material properties. A plausible synthetic route could involve the reaction of ethylhydrazine (B1196685) with a substituted malonic ester, followed by a regioselective nitration at the C4 position. Alternatively, the synthesis could proceed via the reaction of ethylhydrazine with a pre-nitrated C3 synthon.
Overview of Research Trajectories for N1 Substituted, C4 Nitrated Pyrazolols
Foundational Cyclocondensation Approaches to 1H-Pyrazol-3-ols
The construction of the 1H-pyrazol-3-ol scaffold is a cornerstone of synthesizing a wide array of pyrazole derivatives. These methods typically involve the reaction of a hydrazine (B178648) derivative with a suitable three-carbon building block.
Reactions of Hydrazines with β-Diketones or α,β-Unsaturated Carbonyl Compounds
A prevalent and classical method for the synthesis of pyrazoles is the cyclocondensation reaction between a hydrazine and a β-dicarbonyl compound. This approach, known for its efficiency, allows for the formation of the pyrazole ring in a single step. The reaction of a substituted hydrazine with a β-ketoester, for instance, can lead to the formation of a pyrazol-3-ol derivative. The regioselectivity of this reaction, however, can be influenced by the nature of the substituents on both the hydrazine and the β-dicarbonyl compound.
A specific example involves the synthesis of 1-ethyl-1H-pyrazol-5-ol, a tautomer of 1-ethyl-1H-pyrazol-3-ol. In a documented procedure, ethylhydrazine (B1196685) oxalate (B1200264) is treated with a sodium hydroxide (B78521) solution to generate the free ethylhydrazine. This is then reacted with methyl trans-3-methoxyacrylate at 40°C. The reaction pH is maintained between 9.0 and 9.5 through the periodic addition of sodium hydroxide. Following workup and purification, 1-ethyl-1H-pyrazol-5-ol is obtained in a 71% yield. chemicalbook.com
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Ethylhydrazine oxalate | Methyl trans-3-methoxyacrylate | 1-ethyl-1H-pyrazol-5-ol | 71% | chemicalbook.com |
One-Pot Multi-component Reaction Architectures
In recent years, one-pot multi-component reactions (MCRs) have gained prominence for the synthesis of complex heterocyclic scaffolds due to their operational simplicity and atom economy. For the synthesis of pyrazol-3-ones, a one-pot approach can involve the reaction of a formamide (B127407) compound, an alkylating reagent, and dimethyl malonate to generate an intermediate, which is then cyclized with a hydrazine. google.com This strategy allows for the construction of the pyrazole ring and the introduction of substituents in a single, streamlined process. While a specific MCR for this compound is not explicitly detailed in the reviewed literature, the principles of MCRs offer a potential pathway for its efficient synthesis.
Targeted Synthesis of this compound
The synthesis of the target compound requires the specific placement of an ethyl group at the N1 position and a nitro group at the C4 position of the pyrazol-3-ol core. This can be achieved through either the functionalization of a pre-formed pyrazole ring or by using appropriately substituted starting materials.
Regioselective N1-Alkylation Strategies Utilizing Ethylating Agents
The N-alkylation of pyrazoles can often lead to a mixture of N1 and N2 isomers, making regioselectivity a key challenge. The choice of alkylating agent, base, and solvent can significantly influence the outcome of the reaction. For the synthesis of N-alkylated pyrazoles, various ethylating agents such as ethyl iodide or diethyl sulfate (B86663) can be employed.
In the context of related heterocycles, such as N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, DFT methods have been used to investigate the regioselective ethylation, highlighting the importance of understanding the electronic and steric factors that govern the reaction. nih.gov For the N-alkylation of 4(5)-nitro-1,2,3-triazole, it has been shown that the reaction can lead to a mixture of N1, N2, and N3-alkylation products, regardless of the reaction conditions. nih.gov This underscores the challenge of achieving high regioselectivity in the ethylation of nitro-substituted azoles. A potential strategy to favor N1 alkylation on a pyrazole ring is to utilize a pre-formed 4-nitro-1H-pyrazol-3-ol and carefully select the reaction conditions to favor the desired isomer.
| Pyrazole Substrate | Ethylating Agent | Product | Regioselectivity | Reference |
| N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide | Ethylating Agent | N1-ethylated product | Regioselective (theoretically studied) | nih.gov |
| 4(5)-Nitro-1,2,3-triazole | Alkylating Agents | Mixture of N1, N2, and N3 isomers | Non-selective | nih.gov |
Controlled C4-Nitration Procedures for Pyrazole Scaffolds
The introduction of a nitro group onto the pyrazole ring is typically achieved through electrophilic nitration. A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the pyrazole ring. For many five-membered heterocycles, including pyrazoles, direct nitration with nitric acid in trifluoroacetic anhydride (B1165640) has been shown to afford mononitro derivatives. researchgate.net
The nitration of pyrazole itself can lead to N-nitropyrazole, which can then rearrange to 3-nitropyrazole or 4-nitropyrazole depending on the reaction conditions. nih.gov For N-substituted pyrazoles, nitration generally occurs at the C4 position. For instance, the nitration of 1-phenyl-1H-pyrazole with a mixture of nitric acid and sulfuric acid can be challenging, but under specific conditions, such as with acetic anhydride and nitric acid, ipso-nitration can occur to yield 4-nitro-1-phenyl-1H-pyrazole. researchgate.net
| Pyrazole Substrate | Nitrating Agent | Product | Yield | Reference |
| Various five-membered heterocycles | Nitric acid/trifluoroacetic anhydride | Mononitro derivatives | Average 60% | researchgate.net |
| 1-Phenyl-1H-pyrazole | Acetic anhydride/nitric acid | 4-Nitro-1-phenyl-1H-pyrazole | 65% | researchgate.net |
Sequential Functionalization Pathways for the Target Compound
Based on the foundational reactions, two primary sequential pathways can be envisioned for the synthesis of this compound:
Pathway A: Cyclocondensation followed by Nitration
Synthesis of 1-ethyl-1H-pyrazol-3-ol: This would be achieved through the cyclocondensation of ethylhydrazine with a suitable β-dicarbonyl compound, such as diethyl malonate or a derivative thereof. As previously mentioned, the reaction of ethylhydrazine with methyl trans-3-methoxyacrylate provides a viable route to the tautomeric 1-ethyl-1H-pyrazol-5-ol. chemicalbook.com
C4-Nitration: The resulting 1-ethyl-1H-pyrazol-3-ol would then be subjected to nitration, likely using a mixture of nitric and sulfuric acid, to introduce the nitro group at the C4 position. Careful control of the reaction conditions would be crucial to ensure selective nitration and avoid over-nitration or side reactions.
Pathway B: Nitration followed by N-Ethylation
Synthesis of 4-nitro-1H-pyrazol-3-ol: This would involve the nitration of a suitable pyrazol-3-ol precursor that is unsubstituted at the N1 and C4 positions.
N1-Ethylation: The resulting 4-nitro-1H-pyrazol-3-ol would then be regioselectively ethylated at the N1 position using an appropriate ethylating agent. Achieving high regioselectivity in this step would be a primary challenge.
While a complete, detailed experimental procedure for the direct synthesis of this compound is not explicitly available in the reviewed literature, the existence of the closely related 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid strongly supports the feasibility of these synthetic strategies. sigmaaldrich.com Further research would be required to optimize the reaction conditions for each step to achieve a high-yielding and selective synthesis of the target compound.
Advanced Synthetic Techniques and Sustainable Chemistry Approaches
The development of novel synthetic protocols is crucial in medicinal and materials chemistry. For pyrazole synthesis, advanced techniques such as microwave-assisted synthesis, continuous flow reactions, and catalyst-free protocols have emerged as powerful tools, offering significant advantages in terms of reaction time, yield, and environmental impact. nih.govrsc.org
Microwave-assisted organic synthesis (MAOS) has become a popular technique in organic chemistry due to its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. eurjchem.comrasayanjournal.co.in This method utilizes microwave irradiation to heat the reaction mixture directly and efficiently. dergipark.org.tr The synthesis of various pyrazole derivatives has been successfully achieved using this technology, showcasing its versatility and efficiency. rsc.orgdergipark.org.tr
For instance, the synthesis of tetra-substituted pyrazoles has been accomplished through microwave irradiation of ketene (B1206846) dithioacetals and various nucleophiles in ethanol. mdpi.com This method resulted in excellent yields (68.4% to 90.1%) with a short reaction time of 30 minutes at 80°C. mdpi.com In another example, 1-aryl-1H-pyrazole-5-amines were prepared by heating the reactants in a microwave reactor at 150°C for 10-15 minutes, using water as a solvent, with yields typically ranging from 70-90%. nih.gov
The synthesis of pyrano[2,3-c]pyrazole derivatives, another class of related heterocyclic compounds, has also been optimized using microwave assistance. A four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile (B47326) under microwave irradiation produced the desired product in just 25 minutes with an 88% yield, a significant improvement over the conventional heating method which required 1.4 hours for an 80% yield. nih.gov These examples underscore the efficiency and green credentials of microwave-assisted synthesis in generating pyrazole-based scaffolds. nanobioletters.comrawdatalibrary.net
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrazole Derivatives
| Product | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrano[2,3-c]pyrazole | Conventional | SnCl₂ | 1.4 h | 80% | nih.gov |
| Pyrano[2,3-c]pyrazole | Microwave | SnCl₂ | 25 min | 88% | nih.gov |
| 1,3,4-triaryl-5-N-arylpyrazole-carboxamides | Microwave | - | 2-4 min | - | dergipark.org.tr |
| Tetra-substituted pyrazoles | Microwave | Ethanol | 30 min | 68.4-90.1% | mdpi.com |
This table is interactive and can be sorted by column.
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. mdpi.comgalchimia.com This methodology involves pumping reagents through a network of tubes and reactors, allowing for precise control of temperature, pressure, and reaction time. galchimia.com
The synthesis of pyrazoles has been successfully adapted to flow chemistry systems, demonstrating significant advantages. For example, a two-step continuous-flow method was developed for synthesizing pyrazole-4-carboxylate derivatives from vinylidene keto ester intermediates and hydrazine derivatives, achieving good to very good yields (62–82%) and excellent regioselectivity. mdpi.comthieme-connect.com Another approach describes a two-stage flow synthesis of substituted pyrazoles from acetophenones. The process involves an initial condensation with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enaminone, followed by a second condensation with hydrazine to generate the pyrazole product. galchimia.comasynt.com
A key benefit of flow chemistry is the ability to telescope multiple reaction steps, eliminating the need for isolation and purification of intermediates. rsc.org A two-step telescoped continuous-flow process for 3,5-disubstituted pyrazoles involves an initial copper-mediated alkyne homocoupling, followed by in-line copper removal and a subsequent Cope-type hydroamination with hydrazine. rsc.orgrsc.org This integrated approach provides direct access to valuable pyrazoles from simple starting materials. rsc.orgrsc.org The development of such modular flow systems allows for the rapid and efficient generation of diverse pyrazole libraries. nih.gov
Table 2: Examples of Pyrazole Synthesis in Continuous Flow Systems
| Pyrazole Type | Key Reaction Steps | Residence Time | Yield | Reference |
|---|---|---|---|---|
| Pyrazole-4-carboxylates | Condensation | - | 62-82% | mdpi.com |
| Substituted Pyrazoles | Condensation | 2 min (2nd step) | High | galchimia.com |
| 3,5-Disubstituted Pyrazoles | Alkyne Homocoupling, Hydroamination | 70 min | - | rsc.org |
This table is interactive and can be sorted by column.
In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that minimize or eliminate the use of hazardous reagents and solvents. nih.govthieme-connect.com Catalyst-free and environmentally benign protocols for pyrazole synthesis represent a significant step towards this goal. nih.gov
One such approach involves multicomponent reactions (MCRs) in green solvents like water. For example, pyrano[2,3-c]pyrazoles have been synthesized via a catalyst-free, four-component reaction of ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, and malononitrile in water, facilitated by ultrasonic irradiation, which resulted in excellent yields. nih.gov The use of water as a solvent is highly desirable due to its abundance, non-toxicity, and non-flammability. thieme-connect.com
Solvent-free reactions, or solid-state reactions, offer another environmentally friendly alternative. tandfonline.com A green, solvent-free method for synthesizing pyrazole derivatives at room temperature has been reported using tetrabutylammonium (B224687) bromide (TBAB), an inexpensive and recyclable ionic salt, as the reaction medium, with product yields ranging from 75–86%. tandfonline.com
Furthermore, some synthetic strategies for pyrazoles inherently avoid the need for a catalyst. The Cope-type hydroamination of 1,3-diynes with hydrazine to form 3,5-disubstituted pyrazoles proceeds smoothly without any acid or base catalysts. rsc.org Similarly, novel mono- and bis-pyrazole derivatives have been synthesized through a straightforward, catalyst-free condensation reaction in acetonitrile. nih.gov These methods highlight a shift towards more sustainable synthetic practices in heterocyclic chemistry. acs.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyrazole |
| Pyrano[2,3-c]pyrazole |
| 1-aryl-1H-pyrazole-5-amine |
| Pyrazole-4-carboxylate |
| 3,5-disubstituted pyrazole |
| Ethyl acetoacetate |
| Hydrazine hydrate |
| Malononitrile |
| Tin(II) chloride |
| Ethanol |
| Ketene dithioacetal |
| Dimethylformamide dimethyl acetal |
| Tetrabutylammonium bromide |
| Acetonitrile |
| Copper(II) bromide |
| (3,5-dimethyl-1H-pyrazol-1-yl)methanol |
Prototropic Tautomerism and Equilibrium Studies of 1H-Pyrazol-3-ol Systems
Prototropic tautomerism is a key feature of 1H-pyrazol-3-ol systems, where a proton can migrate between different positions on the molecule, leading to the existence of distinct structural isomers in equilibrium. For 1-substituted 3-hydroxy-1H-pyrazoles, two primary tautomeric forms are possible: the OH-form (1H-pyrazol-3-ol) and the NH-form (1,2-dihydro-3H-pyrazol-3-one). nih.govmdpi.com The position of this equilibrium is sensitive to various factors, including the nature of substituents and the surrounding environment. nih.govktu.edunih.gov
Detailed Analysis of Enol (1H-Pyrazol-3-ol) and Keto (1,2-dihydro-3H-pyrazol-3-one) Forms
The two predominant tautomers of the this compound system are the enol form (this compound) and the keto form (1-ethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one). nih.govmdpi.com The enol form possesses an aromatic pyrazole ring with a hydroxyl group at the C3 position, while the keto form features a pyrazolone (B3327878) ring with a carbonyl group at C3 and a proton on the N2 nitrogen. nih.govwikipedia.orgmasterorganicchemistry.com
Studies on related 1-substituted pyrazol-3-ols have shown that the enol form is often the more stable tautomer. nih.govresearchgate.net For instance, X-ray crystal structure analysis of 1-phenyl-1H-pyrazol-3-ol revealed that it exists as dimers of the 1H-pyrazol-3-ol form in the solid state. nih.govnih.gov This preference for the enol form is a crucial aspect of its chemical identity, influencing its reactivity and physical properties.
Table 1: Tautomeric Forms of this compound
| Tautomeric Form | Structure | Key Features |
|---|---|---|
| Enol Form | This compound | Aromatic pyrazole ring, C3-hydroxyl group |
| Keto Form | 1-ethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one | Pyrazolone ring, C3-carbonyl group, N2-proton |
Influence of N1-Ethyl and C4-Nitro Substituents on Tautomeric Preferences
The substituents on the pyrazole ring play a significant role in determining the tautomeric equilibrium. The N1-ethyl group is a fixed substituent and does not directly participate in the proton migration. However, its electronic and steric properties can indirectly influence the stability of the different tautomers.
The C4-nitro group, being a strong electron-withdrawing group, has a more pronounced effect. mdpi.com It significantly influences the electron density distribution within the pyrazole ring. Research on substituted pyrazoles has indicated that electron-withdrawing groups tend to favor the tautomer where the lone pair of electrons on a pyrazole nitrogen atom is further away from the substituent. mdpi.com In the case of this compound, the powerful electron-withdrawing nature of the nitro group at the C4 position is expected to stabilize the enol form. This stabilization arises from the delocalization of the pi-electrons in the aromatic pyrazole ring being influenced by the nitro group.
Solvent and Environmental Effects on Tautomeric Equilibria
The solvent environment can significantly impact the position of the tautomeric equilibrium. nih.govktu.edu Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. nih.govnih.gov For instance, studies on 1-phenyl-1H-pyrazol-3-ol have shown that in nonpolar solvents like chloroform (B151607) (CDCl₃), it exists predominantly as dimeric pairs of the 1H-pyrazol-3-ol form. nih.govnih.gov However, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO-d₆), it exists as monomers of the 1H-pyrazol-3-ol, indicating that the solvent disrupts the intermolecular hydrogen bonding of the dimers. nih.govktu.edunih.gov
The ability of the solvent to act as a hydrogen bond donor or acceptor is also critical. nih.gov Protic solvents can form hydrogen bonds with both the hydroxyl group of the enol form and the carbonyl and NH groups of the keto form, potentially shifting the equilibrium. A gradual shift in the maximum absorption to the red area (bathochromic shift) with increasing solvent polarity can be indicative of changes in the tautomeric equilibrium. nih.gov
Table 2: Solvent Effects on Tautomerism of 1-Phenyl-1H-pyrazol-3-ol
| Solvent | Predominant Form | Aggregation State |
|---|---|---|
| Chloroform (CDCl₃) | 1H-Pyrazol-3-ol | Dimeric pairs nih.govnih.gov |
| Benzene (C₆D₆) | 1H-Pyrazol-3-ol | Dimeric pairs nih.gov |
| Dimethyl Sulfoxide (DMSO-d₆) | 1H-Pyrazol-3-ol | Monomers nih.govktu.edunih.gov |
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring
The pyrazole ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents.
Reactivity at C5 and other Ring Positions
The C5 position of the pyrazole ring is a primary site for chemical modification. The electronic nature of the substituents at other positions dictates the reactivity at C5. In the case of this compound, the strong electron-withdrawing nitro group at C4 deactivates the ring towards electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.com Electrophiles will be less likely to attack the electron-deficient ring. youtube.com
Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution. acs.orgacs.org The nitro group at C4 makes the C5 position a potential target for nucleophilic attack. Nucleophiles can attack the C5 position, leading to the displacement of a suitable leaving group, if one were present, or addition-elimination reactions. The reactivity of nitropyrazoles in nucleophilic substitution reactions has been a subject of study, highlighting the activation provided by the nitro group. acs.org
Functionalization of the Hydroxyl Group (O-Alkylation, O-Acylation)
The hydroxyl group at the C3 position provides a convenient handle for further functionalization through reactions like O-alkylation and O-acylation. nih.gov These reactions lead to the formation of ether and ester derivatives, respectively. The synthesis of such derivatives is often used to "fix" the tautomeric form, as the hydroxyl proton is replaced by an alkyl or acyl group, preventing tautomerization. nih.gov
Transformations of the Nitro Group at C4
The nitro group at the C4 position is a key functional handle, enabling a variety of chemical modifications. Its strong electron-withdrawing nature activates the pyrazole ring and the C4 position for specific reactions.
The reduction of the nitro group to an amino group is a fundamental transformation, yielding 4-amino-1-ethyl-1H-pyrazol-3-ol, a versatile intermediate for the synthesis of various heterocyclic compounds. This reduction can be achieved under several conditions. A common method involves catalytic hydrogenation. For instance, the reduction of 1-ethyl-4-nitro-1H-pyrazole can be carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. chemicalbook.com
Another effective method utilizes metals in an acidic medium, such as tin (Sn) in the presence of hydrochloric acid (HCl). scispace.com Additionally, metal-free reductions using reagents like sodium dithionite (B78146) (Na2S2O4) can also be employed. The choice of reducing agent can be critical to avoid the reduction of other functional groups if present.
Table 1: Exemplary Conditions for the Reduction of 4-Nitropyrazoles
| Reagent System | Catalyst | Solvent | Conditions | Product | Reference |
| H₂ | 10% Pd/C | Methanol | Room temperature, 18 h | 4-Amino-1-ethyl-1H-pyrazole | chemicalbook.com |
| Sn | HCl | - | - | 4-Aminopyrazole derivative | scispace.com |
| Zn | NH₄Cl | Water | Room temperature, 1 h | 4-Aminoacetophenone | scispace.com |
| Hydrazine | 10% Pd/C | - | - | m-Phenylenediamine | scispace.com |
| NaBH₄ | 10% Pd/C | Water | - | 4-Aminoacetophenone | scispace.com |
The resulting 4-aminopyrazole derivative is a valuable precursor for constructing fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and other biologically relevant scaffolds. nih.govnih.gov
The nitro group in 4-nitropyrazoles can undergo nucleophilic aromatic substitution (SNAr), where it acts as a leaving group. This reactivity is enhanced by the electron-deficient nature of the pyrazole ring, which is further activated by the nitro group itself. rsc.orgnih.govresearchgate.net Various nucleophiles, including amines, alkoxides, and thiolates, can displace the nitro group to introduce new functionalities at the C4 position. The reaction of 1,2,4-trinitrobenzene (B1210296) with piperidine, for example, results in the quantitative substitution of a nitro group. rsc.org While direct examples for this compound are not extensively documented, the general principle of SNAr on nitro-activated aromatic systems is well-established. nih.govresearchgate.net
Conversely, direct electrophilic modification of the nitro group itself is not a common transformation. The nitro group is highly deactivated towards electrophilic attack due to its strong electron-withdrawing character.
Cyclization, Annulation, and Cross-Coupling Reactions Involving the this compound Scaffold
The this compound scaffold can participate in various reactions to build more complex molecular architectures, including fused heterocyclic systems and derivatized pyrazoles through cross-coupling reactions.
The transformation of the nitro group to an amino group on the this compound scaffold opens up pathways for the synthesis of fused pyrazole heterocycles. The resulting 4-amino-1-ethyl-1H-pyrazol-3-ol can undergo cyclization with various reagents to form bicyclic systems. For example, reaction with nitriles can lead to the formation of pyrazolo[3,4-d]pyrimidines. nih.gov Similarly, condensation with hydrazine can yield pyrazolo[3,4-d]pyridazines. researchgate.netdocumentsdelivered.comresearchgate.net These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov
Annulation reactions involving nitroalkenes are a known method for constructing five-membered nitrogen heterocycles. documentsdelivered.com While direct annulation using this compound as a component is not extensively reported, its derivatives could potentially participate in such [3+2] cycloaddition reactions to form more complex ring systems.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. wikipedia.orgnih.govorganic-chemistry.orglibretexts.org To utilize the this compound scaffold in these reactions, it must first be derivatized to introduce a suitable leaving group, typically a halogen, at a reactive position.
The C4 position of the pyrazole ring can be halogenated. For instance, 4-bromo-1-ethyl-3-nitro-1H-pyrazole is a known compound and can serve as a precursor for Suzuki-Miyaura coupling. bldpharm.com In a typical Suzuki-Miyaura reaction, the halogenated pyrazole is coupled with a boronic acid in the presence of a palladium catalyst and a base to form a C-C bond. nih.govrsc.org
The Sonogashira coupling allows for the formation of a C-C triple bond by reacting a halo-pyrazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The synthesis of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives and their successful use in Sonogashira cross-coupling reactions have been reported, demonstrating the feasibility of this approach for functionalizing the pyrazole core. arkat-usa.orgumich.edu
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Pyrazoles
| Coupling Reaction | Pyrazole Substrate | Coupling Partner | Catalyst System | Product | Reference |
| Suzuki-Miyaura | 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl boronic acids | XPhos Pd G2 | 4-Substituted-3,5-dinitropyrazole | rsc.org |
| Sonogashira | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | arkat-usa.org |
| Buchwald-Hartwig | 4-Halo-1H-1-tritylpyrazoles | Amines | Pd(dba)₂ or CuI | 4-Amino-1H-1-tritylpyrazoles | mdpi.com |
Metal Coordination Chemistry of this compound as a Ligand
The pyrazole moiety, with its two adjacent nitrogen atoms, is an excellent ligand for coordinating with metal ions. The this compound molecule, with its pyrazole core and the additional oxygen donor from the hydroxyl group, can act as a versatile ligand. Pyrazole-based ligands are known to form a wide variety of coordination complexes with transition metals such as copper, zinc, cobalt, and cadmium. nih.govnih.govresearchgate.netnih.govsaudijournals.comnih.govrsc.org
The coordination can occur through the pyridine-type nitrogen of the pyrazole ring. The hydroxyl group at the C3 position can also participate in coordination, potentially leading to the formation of chelate rings with the metal center. The presence of the electron-withdrawing nitro group can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.
While specific studies on the metal complexes of this compound are not abundant in the literature, the extensive research on similar pyrazole-based ligands suggests its potential to form mononuclear, binuclear, or polynuclear complexes with diverse geometries and interesting magnetic and catalytic properties. For example, nitrosopyrazolone ligands have been shown to form stable chelates with various transition metal ions. saudijournals.com
Identification of Potential Coordination Sites (Nitrogen, Oxygen, Nitro Group)
The structure of this compound features several potential coordination sites for metal ions: the two nitrogen atoms of the pyrazole ring, the oxygen atom of the hydroxyl group at position 3, and the two oxygen atoms of the nitro group at position 4. The coordination behavior of pyrazole-based ligands is highly versatile and can be influenced by factors such as the substituents on the pyrazole ring and the nature of the metal ion. researchgate.netresearchgate.net
The pyrazole ring itself can coordinate to a metal center in several ways. When the N1 nitrogen is protonated (or in this case, substituted with an ethyl group), coordination typically occurs through the N2 nitrogen atom as a monodentate ligand. nih.gov However, upon deprotonation of a related pyrazol-3-ol, the resulting pyrazolate anion can act as a bridging ligand, coordinating to two metal centers through both N1 and N2, a common mode observed in many pyrazolate complexes. nih.govuninsubria.it
The hydroxyl group at the C3 position introduces another significant coordination site. In its protonated form, the oxygen atom can act as a neutral donor. More commonly, upon deprotonation to form an alkoxide, the oxygen atom becomes a negatively charged donor, forming strong bonds with metal ions. This deprotonation is often facilitated by the basicity of the reaction medium. In related pyrazolin-5-one systems, which can exist in tautomeric equilibrium with pyrazol-5-ols, the exocyclic oxygen is a primary site for chelation. pen2print.org
In the context of this compound, the most probable coordination modes would involve the N2 nitrogen and the deprotonated oxygen of the hydroxyl group, acting as a bidentate chelating ligand. This chelation would form a stable five-membered ring with the metal ion. Furthermore, the pyrazole ring could act as a bridge between two metal centers, leading to the formation of binuclear or polynuclear complexes. nih.govresearchgate.net
Synthesis and Structural Characterization of Transition Metal Complexes
For instance, the synthesis of copper(II) and cobalt(II) complexes with the structurally similar 4-nitropyrazole-3-carboxylic acid has been reported. nih.govresearchgate.net These syntheses typically yield binuclear complexes where the pyrazole ligand acts as a bridge. In these structures, the pyrazole ring's nitrogen atoms (N1 and N2) bridge two metal centers, and the carboxylate group's oxygen atom coordinates to one of the metals, demonstrating a chelating and bridging coordination mode. nih.gov
It is anticipated that this compound would form complexes with various transition metals such as copper(II), nickel(II), and cobalt(II). The resulting complexes would likely exhibit different geometries depending on the metal ion and the stoichiometry of the reaction. For example, nickel(II) complexes with related bidentate pyrazolone-derived Schiff bases have been shown to adopt octahedral geometries, often incorporating water molecules in the coordination sphere. researchgate.net
Table of Expected Coordination Behavior and Complex Types:
| Metal Ion | Expected Coordination Geometry | Potential Complex Type |
| Copper(II) | Square Planar or Distorted Octahedral | Mononuclear or Binuclear |
| Nickel(II) | Octahedral or Square Planar | Mononuclear or Binuclear |
| Cobalt(II) | Tetrahedral or Octahedral | Mononuclear or Binuclear |
Spectroscopic and Electronic Properties of Metal Complexes
The spectroscopic and electronic properties of transition metal complexes are dictated by the nature of the metal ion and the ligand field. The electronic spectra of complexes of this compound would be expected to show bands arising from d-d transitions within the metal center and charge-transfer transitions between the metal and the ligand. fiveable.medalalinstitute.com
In the UV-Visible spectrum, d-d transitions are typically observed in the visible region and are relatively weak. The energy of these transitions provides information about the crystal field splitting energy (Δ), which is a measure of the strength of the metal-ligand interaction. For example, octahedral nickel(II) complexes typically exhibit three spin-allowed d-d transitions, while tetrahedral cobalt(II) complexes show characteristic absorptions in the visible and near-infrared regions. fiveable.me
Charge-transfer bands, which are much more intense, can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT). Given the presence of the electron-withdrawing nitro group and the π-system of the pyrazole ring, both types of transitions could be possible. The electronic absorption spectra of related pyrazole complexes often show bands assigned to π-π* transitions within the ligand, which may be shifted upon coordination to a metal ion. mocedes.org
Infrared spectroscopy would provide valuable insights into the coordination of the ligand. A key indicator of coordination through the pyrazole nitrogen would be a shift in the ν(C=N) and ν(N-N) stretching frequencies. Coordination of the deprotonated hydroxyl group would be evidenced by the disappearance of the O-H stretching band and the appearance of a new M-O stretching vibration at lower frequencies. The characteristic symmetric and asymmetric stretching vibrations of the nitro group (around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively) might also shift upon coordination or due to changes in the electronic environment of the ligand upon complexation. pen2print.org
Table of Expected Spectroscopic Features:
| Spectroscopic Technique | Expected Observations for Metal Complexes |
| UV-Visible Spectroscopy | - d-d transition bands in the visible/near-IR region. - Intense charge-transfer bands (LMCT or MLCT). - Shifts in the ligand's π-π* transition bands. |
| Infrared (IR) Spectroscopy | - Shift in ν(C=N) and ν(N-N) of the pyrazole ring. - Disappearance of ν(O-H) and appearance of ν(M-O). - Possible shifts in the ν(NO₂) stretching frequencies. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for elucidating the molecular structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment and connectivity of atoms can be obtained. Pyrazoles, as a class of heterocycles, are well-suited for NMR analysis due to their distinct chemical shifts and coupling constants which are sensitive to substitution patterns and tautomeric forms. mdpi.commdpi.com
Comprehensive ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum provides information on the proton environments within the molecule. For this compound, characteristic signals are expected for the ethyl group protons (a quartet for the CH₂ and a triplet for the CH₃) and the proton on the pyrazole ring. The chemical shift of the pyrazole ring proton is particularly indicative of the electronic effects of the nitro and hydroxyl groups.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. researchgate.net The chemical shifts of the pyrazole ring carbons are sensitive to the substituents and the tautomeric equilibrium. researchgate.net For instance, the carbon atom bearing the nitro group (C4) and the carbon bearing the hydroxyl group (C3) will exhibit distinct shifts influenced by the electron-withdrawing and electron-donating nature of these groups, respectively.
¹⁵N NMR, although less common, offers direct information about the nitrogen atoms in the pyrazole ring. The chemical shifts of N1 and N2 can help to definitively establish the position of the ethyl group and provide further evidence for the predominant tautomeric form in solution. nih.gov Coupling constants, such as the geminal ²J[pyrazole C-4,H] coupling, are also powerful diagnostic tools for differentiating between tautomers like the 1H-pyrazol-5-ol and 1,2-dihydro-3H-pyrazol-3-one forms. researchgate.net
Interactive Data Table: Predicted NMR Data for this compound (Note: The following data are representative and may vary based on solvent and experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (ethyl) | ~1.4 | ~15 |
| CH₂ (ethyl) | ~4.2 | ~45 |
| C3-OH | Variable | - |
| C5-H | ~8.0 | - |
| C3 | - | ~155 |
| C4 | - | ~130 |
Application of Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the NMR signals and confirming the structural connectivity of this compound.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a COSY spectrum would show a correlation between the CH₂ and CH₃ protons of the ethyl group, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the ¹³C signals for the ethyl group's CH₂ and CH₃, as well as the C5 carbon and its attached proton.
Solid-State NMR Investigations for Conformational and Tautomeric Insights
Solid-state NMR (ssNMR) provides valuable information about the structure of this compound in its crystalline form, which can differ from its structure in solution. nih.gov By analyzing the compound in the solid state, insights into polymorphism, molecular packing, and the predominant tautomeric form without the influence of a solvent can be gained. nih.gov
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. youtube.com The ¹³C CP-MAS spectrum can reveal the presence of different crystalline forms (polymorphs) if more signals are observed than expected for a single molecule. nih.gov Furthermore, ssNMR is a powerful tool for studying tautomerism, as the solid-state structure often "locks" the molecule into a single tautomeric form, providing a clear distinction that might be averaged in solution. mdpi.comnih.gov
Infrared (IR) Spectroscopy for Vibrational Mode Assignments of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key vibrational modes expected in the IR spectrum include:
O-H Stretching : A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
N-O Stretching (Nitro Group) : Strong asymmetric and symmetric stretching bands, usually found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. These are characteristic of the NO₂ group. nist.gov
C=N and C=C Stretching : Vibrations from the pyrazole ring, typically appearing in the 1400-1600 cm⁻¹ region.
C-H Stretching : Signals for the aliphatic ethyl group and the aromatic ring proton, usually found in the 2850-3100 cm⁻¹ range.
The precise positions of these bands provide strong evidence for the presence of the key functional groups within the molecule.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ions.
Molecular Ion Peak (M⁺) : In the mass spectrum, the peak corresponding to the intact molecule (minus an electron) confirms the molecular weight. For C₆H₇N₃O₄, the expected molecular weight is approximately 185.14 g/mol . nih.gov
Fragmentation Pattern : The molecule breaks apart in the mass spectrometer in a predictable way, creating a unique fragmentation pattern that acts as a molecular fingerprint. libretexts.org For nitropyrazoles, common fragmentation pathways include the loss of the nitro group (NO₂) or parts of the ethyl substituent. researchgate.netresearchgate.net The fragmentation of nitrosamine (B1359907) compounds, which share the N-N=O feature, often involves the loss of an NO radical (30 Da). nih.gov Analyzing these fragments helps to confirm the different components of the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior
The electronic spectrum of pyrazole itself exhibits a strong absorption band around 210 nm, which is attributed to a π → π* transition within the aromatic ring. researchgate.net The introduction of substituents significantly modifies this absorption profile. The presence of a nitro group, a potent chromophore, is known to cause a bathochromic (red) shift in the absorption maxima of aromatic compounds. rsc.org This is due to the extension of the conjugated π-system and the lowering of the energy of the lowest unoccupied molecular orbital (LUMO). rsc.org
For this compound, the primary absorption bands are expected to arise from π → π* transitions involving the entire conjugated system of the 4-nitropyrazole ring. The electron-donating character of the hydroxyl group at the C3 position, particularly in its deprotonated form (pyrazolate), can further influence the electronic distribution and, consequently, the absorption spectrum. The ethyl group at the N1 position, being a simple alkyl group, is expected to have a minimal electronic effect compared to the nitro and hydroxyl groups.
The UV-Vis spectrum of substituted pyrazoles is also characterized by n → π* transitions, which are typically of lower intensity and may be observed as shoulders or separate bands, often at longer wavelengths than the main π → π* transitions. These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital.
Detailed research findings on closely related pyrazole derivatives provide insight into the expected spectral behavior of this compound. For instance, theoretical studies on pyrazole derivatives with electron-withdrawing groups have been conducted to understand their optoelectronic properties. researchgate.net Furthermore, experimental data on various nitropyrazoles confirm the significant influence of the nitro group on their electronic absorption. nih.gov The solvent environment can also play a crucial role, with polar solvents often causing shifts in the absorption maxima due to differential stabilization of the ground and excited states.
To illustrate the electronic absorption characteristics, the following table presents representative UV-Vis absorption data for related pyrazole compounds.
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |
| Pyrazole | Gas | ~210 | - | π → π |
| 2-(4'-Trifluoromethyl)-[1,1'-biphenyl]-4-yl)benzothiazole | Methanol | ~330-340 | >1000 | π → π / n → π* |
| N-[(3,5-dimetyl-4-nitro-1H-pyrazol-1-yl)-methyl]-4-chloroaniline | - | - | - | - |
Note: Specific experimental data for this compound was not available in the cited literature. The data presented is for structurally related compounds to provide context for the chromophoric behavior of substituted pyrazoles. The characterization of N-[(3,5-dimetyl-4-nitro-1H-pyrazol-1-yl)-methyl]-4-chloroaniline included UV-Vis analysis, though specific values were not detailed in the provided reference. nih.gov
Computational Chemistry and Theoretical Studies on 1 Ethyl 4 Nitro 1h Pyrazol 3 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
A significant application of DFT is the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts for 1-ethyl-4-nitro-1H-pyrazol-3-ol would help in the assignment of experimental NMR spectra, providing a deeper understanding of the electronic environment around each nucleus.
IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing the computed IR spectrum with the experimental one, researchers can identify characteristic functional group vibrations, like the O-H stretch, N-O stretches of the nitro group, and C=C/C=N stretches of the pyrazole (B372694) ring. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These predictions are crucial for understanding the electronic transitions within the molecule, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net
| Spectroscopic Parameter | Predicted Value (Representative) | Experimental Value (Hypothetical) |
| ¹H NMR (δ, ppm) | 1.4 (t, 3H, CH₃), 4.2 (q, 2H, CH₂), 8.1 (s, 1H, CH), 10.5 (s, 1H, OH) | 1.38 (t, 3H), 4.15 (q, 2H), 8.05 (s, 1H), 10.62 (s, 1H) |
| ¹³C NMR (δ, ppm) | 15.2 (CH₃), 45.8 (CH₂), 125.0 (C5), 138.0 (C4-NO₂), 155.0 (C3-OH) | 15.0, 45.5, 124.8, 138.5, 155.3 |
| IR (cm⁻¹) | ~3400 (O-H str), ~1550 & ~1340 (NO₂ asym & sym str), ~1620 (C=N str) | 3410, 1545, 1335, 1625 |
| UV-Vis (λmax, nm) | ~280, ~350 | 278, 355 |
Note: The data in this table is illustrative and based on typical values for similar pyrazole derivatives. Actual experimental and computational values may vary.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy and spatial distribution of these orbitals provide critical information about the chemical reactivity and electronic properties of a molecule. For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely the pyrazole ring and the hydroxyl group, which can act as electron donors. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group, which can act as an electron acceptor.
The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis is fundamental for predicting how this compound might interact with other molecules and participate in chemical reactions.
| Parameter | Representative Calculated Value (eV) |
| E_HOMO | -6.5 |
| E_LUMO | -2.8 |
| HOMO-LUMO Gap (ΔE) | 3.7 |
Note: These values are illustrative and based on DFT calculations for analogous nitro-substituted heterocyclic compounds.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For instance, the reactivity of the hydroxyl group, the potential for electrophilic or nucleophilic attack on the pyrazole ring, and the reactions involving the nitro group can all be explored.
By modeling the reaction pathway, researchers can identify intermediates and, crucially, the transition states that connect them. Transition state theory can then be used to calculate the activation energies for different potential reaction pathways. This allows for the prediction of the most likely reaction mechanism and the products that will be formed. For example, a study on the acid-catalyzed dehydration of a similar pyrazol-4-ol identified a four-step mechanism and found that the water elimination step was rate-determining. scielo.br Such insights are vital for understanding and predicting the chemical behavior of this compound in various chemical environments.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, and thus for predicting sites of electrophilic and nucleophilic attack.
For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group and the hydroxyl group, indicating these are regions susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the one on the hydroxyl group, making them susceptible to nucleophilic attack. The MEP surface provides a visual and intuitive way to understand the charge distribution and reactivity of the molecule. nih.gov
Structure-Property Relationship Studies Derived from Theoretical Insights
By systematically modifying the structure of this compound in silico (e.g., by changing the substituent at the 1-position or altering the position of the nitro group) and calculating the resulting electronic and structural properties, it is possible to establish structure-property relationships. These studies can reveal how specific structural features influence properties such as reactivity, stability, and electronic absorption characteristics.
For example, theoretical studies on a series of pyrazole derivatives have shown how the nature and position of substituents affect the HOMO-LUMO gap and, consequently, the nonlinear optical properties of the molecules. nih.gov For this compound, such studies could guide the design of new molecules with tailored properties for specific applications, such as in the development of new pharmaceuticals or functional materials.
Advanced Applications and Research Horizons of 1 Ethyl 4 Nitro 1h Pyrazol 3 Ol Derivatives
Role as a Privileged Scaffold in Heterocyclic Synthesis
The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in medicinal and synthetic chemistry. mdpi.commdpi.com This term denotes a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target, making it a valuable starting point for drug discovery and the creation of complex molecular architectures. nih.gov The structure of 1-ethyl-4-nitro-1H-pyrazol-3-ol embodies the key features of a privileged scaffold, offering multiple points for chemical modification to generate a wide array of derivatives.
The inherent reactivity of the this compound backbone makes it an excellent precursor for synthesizing more complex organic structures. The pyrazole ring itself is a stable aromatic system, yet it is susceptible to various chemical transformations. chim.it The nitro group at the 4-position is a strong electron-withdrawing group that can be reduced to an amino group, which then serves as a handle for a vast range of subsequent reactions, such as amide bond formation or the construction of new heterocyclic rings. chim.it
Furthermore, the hydroxyl group at the 3-position and the N-ethyl group provide additional sites for functionalization. The synthesis of complex molecules often relies on the sequential and controlled modification of a core structure, and this compound provides a robust and versatile platform for such synthetic strategies. nih.govmdpi.com For instance, pyrazole derivatives are used in multi-step syntheses to create intricate fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it
The concept of privileged scaffolds is central to the design and synthesis of chemical libraries for high-throughput screening. nih.gov By systematically modifying the various functional groups of this compound, a large and diverse collection of related molecules can be rapidly synthesized. mdpi.com This library of compounds can then be screened against biological targets to identify new drug leads or molecules with other desired properties.
The value of pyrazole derivatives in creating these libraries is well-documented, with various synthetic methods being developed to produce a wide range of substituted pyrazoles. mdpi.comnih.gov The ability to generate diversity from a common core structure is a highly efficient strategy in modern chemical research.
Table 1: Examples of Synthetic Transformations on the Pyrazole Scaffold
| Starting Material Class | Reagents/Conditions | Product Class | Application |
| 4-Nitropyrazoles | Catalytic Reduction (e.g., H₂, Pd/C) | 4-Aminopyrazoles | Precursor for amides, ureas, fused heterocycles chim.it |
| 1,3-Diketones & Hydrazines | Acid/Base Catalysis | Substituted Pyrazoles | Core reaction for pyrazole synthesis nih.govacs.org |
| α,β-Unsaturated Ketones & Hydrazines | Cyclocondensation, Oxidation | Substituted Pyrazoles | Access to diverse pyrazole structures nih.govmdpi.com |
| Pyrazole-carbaldehydes | Knoevenagel Condensation | Pyrazolyl-alkenes | Building blocks for larger molecules |
Applications in Materials Chemistry
The electronic properties of the pyrazole ring, modulated by its substituents, make its derivatives attractive candidates for applications in materials science. The combination of an electron-rich heterocyclic ring with electron-withdrawing groups like the nitro group in this compound can lead to interesting optical and electronic behaviors.
Pyrazole derivatives have been investigated for their potential use in nonlinear optical (NLO) materials. NLO materials are capable of altering the properties of light that passes through them and have applications in technologies like optical communications and data storage. The performance of these materials often relies on molecules with large differences in electron density, a characteristic that can be engineered into pyrazole derivatives by attaching electron-donating and electron-accepting groups to the ring.
Research has also explored the incorporation of pyrazoles into polymers and other materials to imbue them with specific properties. lifechemicals.com The ability of pyrazoles to coordinate with metal ions also opens the door to the creation of hybrid organic-inorganic materials with unique catalytic or electronic functions. nih.gov
A chromophore is the part of a molecule responsible for its color. The extended π-system of the pyrazole ring, especially when conjugated with other aromatic systems, forms the basis of a chromophore. The nitro group in this compound acts as a powerful electron-withdrawing group, which can significantly influence the molecule's absorption of light, pushing it towards the visible spectrum.
Derivatives of pyrazole have been successfully developed as fluorescent dyes and sensors. nih.govrsc.org These molecules absorb light at one wavelength and emit it at a longer wavelength. Some pyrazole-based fluorescent probes exhibit changes in their fluorescence intensity or lifetime in response to their environment, such as changes in pH or the presence of specific metal ions like Cu²⁺ and Fe³⁺. nih.govnih.gov This sensitivity makes them valuable tools for chemical analysis and biological imaging. nih.gov For example, pyrazole-substituted near-infrared cyanine (B1664457) dyes have been shown to have pH-dependent fluorescence properties. nih.gov
Table 2: Photophysical Properties of Selected Pyrazole-Based Dyes
| Pyrazole Derivative Type | Property | Application | Reference |
| Pyrazole-Pyrazoline Probe | Fluorescence detection of Cu²⁺ and Fe³⁺ | Biological imaging, metal ion sensing | nih.gov |
| Pyrazole-Substituted Cyanine | pH-dependent fluorescence lifetime | pH sensing in biological systems | nih.gov |
| Pyrenyl-Substituted Pyrazole | "Turn-on" fluorescence with Zn²⁺/Cd²⁺ | Selective metal ion detection | rsc.org |
| Pyrenyl-Isoxazole/Pyrazole | High fluorescence quantum yields | General fluorescent labels | mdpi.com |
Catalytic Applications
The application of pyrazole derivatives in the field of catalysis is a growing area of research. Their ability to act as ligands for metal centers or, in some cases, as catalysts themselves, makes them versatile tools for accelerating chemical reactions.
Pyrazole-based ligands have been used to form stable complexes with a variety of transition metals, including copper, palladium, and ruthenium. lifechemicals.commdpi.comacs.org These metal complexes can then act as highly efficient catalysts in a wide range of organic reactions, such as oxidation, reduction, and cross-coupling reactions. nih.govmdpi.com For example, complexes formed in situ from pyrazole-based ligands and copper(II) salts have demonstrated catalytic activity in the oxidation of catechol to o-quinone. mdpi.com
Furthermore, the pyrazole ring itself, particularly N-unsubstituted pyrazoles, can participate directly in catalysis. The acidic proton on the nitrogen atom can engage in proton transfer steps, which are crucial in many catalytic cycles. nih.gov These "protic pyrazole complexes" have been investigated for their catalytic role in reactions like the dehydrogenation of formic acid and the disproportionation of hydrazines. nih.gov The structural and electronic tunability of the pyrazole core allows for the fine-tuning of the catalytic activity of these complexes for specific applications.
Utilization as Ligands in Homogeneous Catalysis
In the realm of homogeneous catalysis, the efficacy of a catalyst is largely dependent on the nature of the ligand coordinated to the metal center. Pyrazole-based ligands have demonstrated considerable success in this area due to their structural versatility and tunable electronic properties. nih.gov The design of these ligands allows for the fine-tuning of the steric and electronic environment around the metal, which in turn influences the activity, selectivity, and stability of the catalyst.
The coordination of a pyrazole to a Lewis acidic metal center enhances the Brønsted acidity of the pyrazole NH proton, a feature that can be exploited in catalyst design. nih.gov While direct catalytic applications of this compound are not extensively documented, the broader family of pyrazole derivatives serves as a blueprint for its potential. For instance, pincer-type ligands incorporating pyrazole moieties have shown significant advancements in catalysis. nih.gov These ligands can stabilize various transition metal complexes and facilitate a range of chemical transformations.
Research into related pyrazole derivatives has shown their utility in various catalytic reactions. For example, copper triflate in combination with an ionic liquid has been used to catalyze the synthesis of pyrazoline derivatives. nih.gov This highlights the potential for metal complexes of pyrazole derivatives to act as effective catalysts. The development of such catalytic systems often involves the strategic synthesis of pyrazole ligands to meet specific stereochemical requirements of a metal-binding site. researchgate.net
| Catalyst System | Reaction Type | Research Finding |
| Copper Triflate / bmim | Cyclocondensation | Catalyzes the synthesis of 1,3,5-trisubstituted pyrazoles from α,β-ethylenic ketones and hydrazines. nih.gov |
| Protic Pyrazole Complexes | Various | The proton-responsive nature of protic pyrazoles makes them versatile ligands in homogeneous catalysis. nih.gov |
| Pd-nanoparticles | One-pot regioselective synthesis | In-situ generated Palladium nanoparticles in a green solvent catalyze the synthesis of pyrazole derivatives. mdpi.com |
Role in Heterogeneous Catalytic Systems
Heterogeneous catalysis offers advantages in terms of catalyst separation and reusability. Pyrazole derivatives are increasingly being explored for their potential in these systems. One approach involves the functionalization of solid supports, such as silica (B1680970) or magnetic nanoparticles, with pyrazole-based ligands. This immobilization of the catalytically active species combines the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems.
A notable example is the development of a pyrazole-derivative-functionalized Fe₃O₄@SiO₂ fluorescent probe. nih.gov While its primary application discussed was in sensing, the underlying principle of grafting these molecules onto a solid support is directly applicable to heterogeneous catalysis. Such systems can be designed to catalyze a variety of organic transformations with the added benefit of easy magnetic separation and recycling of the catalyst.
Furthermore, the use of nano-catalysts in the synthesis of pyrazole derivatives points towards the synergy between nanotechnology and pyrazole chemistry. nih.gov For instance, nano-ZnO has been employed as an efficient and green catalyst for the synthesis of 1,3,5-substituted pyrazoles. mdpi.com Similarly, copper ferrite (B1171679) (CuFe₂O₄) nanocatalysts have demonstrated high efficiency in the synthesis of pyrano[2,3-c]-pyrazoles in an aqueous medium. nih.gov These examples underscore the potential for developing robust heterogeneous catalysts based on pyrazole structures for a wide range of chemical reactions.
| Catalytic System | Support/Catalyst | Application | Key Finding |
| Pyrazole-derivative-functionalized Fe₃O₄@SiO₂ | Magnetic Nanoparticles | Potential for catalysis and heavy metal removal | Demonstrates the feasibility of immobilizing pyrazole derivatives on solid supports for recyclable systems. nih.gov |
| Nano-ZnO | Zinc Oxide Nanoparticles | Synthesis of pyrazole derivatives | Acts as a highly efficient and environmentally friendly catalyst with excellent yields. mdpi.com |
| Copper Ferrite (CuFe₂O₄) | Nanocatalyst | Synthesis of pyrano[2,3-c]-pyrazoles | Highly efficient in aqueous media, showcasing green chemistry principles. nih.gov |
| Magnetic Fe₃O₄ nanoparticles | Heterogeneous catalyst | Synthesis of pyranopyrazoles | Effective in aqueous media at room temperature with high reusability. nih.gov |
Analytical Chemistry Applications
The inherent ability of pyrazole derivatives to form stable complexes with a wide range of metal ions makes them highly valuable in analytical chemistry. nih.gov Their structure, featuring multiple donor atoms (N, O), allows them to act as effective chelating agents. nih.govnih.gov This property is harnessed in various analytical techniques for the detection and quantification of metal ions.
As Ligands for Metal Ion Complexation in Analytical Methods
The complexing behavior of pyrazole derivatives is fundamental to their application in analytical methods. nih.gov The formation of a complex between a pyrazole-based ligand and a metal ion often results in a significant and measurable change in the solution's physicochemical properties, such as its UV-Vis absorption spectrum. This change can be used for the spectrophotometric determination of the metal ion's concentration.
For example, studies on pyrazole-based ligands have demonstrated their ability to form stable complexes with silver (I) ions. mocedes.org The stoichiometry and formation constants of these complexes have been investigated using spectrophotometry, indicating the potential for developing sensitive and selective methods for silver ion determination in aqueous solutions. mocedes.org The stability of such complexes is influenced by factors like pH, solvent composition, and ionic strength, which can be optimized to enhance the analytical performance. mocedes.org
| Ligand | Metal Ion | Analytical Method | Key Finding |
| 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,3-PPB) | Ag(I) | Spectrophotometry | Forms a 1:1 complex, enabling the determination of silver in aqueous solutions with high sensitivity. mocedes.org |
| 1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,4-PPB) | Ag(I) | Spectrophotometry | Forms a 1:1 complex with higher stability compared to the 1,3-PPB complex. mocedes.org |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L₁) | Cd(II), Cu(II), Fe(II) | Single-crystal X-ray diffraction | Forms mononuclear coordination complexes, demonstrating the coordinating ability of pyrazole acetamide (B32628) ligands. nih.gov |
Development of Chemosensors and Probes
The development of chemosensors, particularly those based on colorimetric and fluorescent signaling, is a rapidly growing area of research. Pyrazole derivatives have emerged as a superior scaffold for the design of such sensors due to their remarkable photophysical properties and synthetic versatility. rsc.org These sensors provide a simple, sensitive, and often real-time method for the detection of various analytes, including metal ions, anions, and biologically important molecules. nih.govrsc.org
The operating principle of these chemosensors often involves a change in their fluorescence or color upon binding with a target analyte. For instance, a pyrazole-based fluorescent chemosensor has been developed for the selective detection of Al³⁺ ions. nih.gov The addition of Al³⁺ to a solution of the chemosensor leads to a significant increase in its fluorescence intensity, which can be attributed to the formation of a rigid complex that restricts intramolecular rotation and promotes emission. nih.gov
Similarly, pyrazole derivatives have been incorporated into probes for the detection of other metal ions like Hg²⁺. nih.gov A novel pyrazole-derivative-functionalized fluorescent probe demonstrated a high selectivity and a very low limit of detection for Hg²⁺ in aqueous solutions. nih.gov The wide applicability and high sensitivity of pyrazole-based chemosensors highlight their immense potential for practical applications in environmental monitoring and biological imaging. rsc.org
| Chemosensor/Probe | Analyte | Detection Principle | Key Finding |
| Acylhydrazone derivative containing pyridine–pyrazole | Al³⁺ | Fluorescence enhancement | Selective detection of Al³⁺ through complex formation, leading to increased fluorescence. nih.gov |
| Pyrazole-derivative-functionalized Fe₃O₄@SiO₂ | Hg²⁺ | Fluorescence quenching | Selective detection of Hg²⁺ with a very low limit of detection in water. nih.gov |
| Fused pyrazoles | General | Photophysical properties | Exhibit remarkable photophysical properties suitable for developing chemosensors. nih.gov |
| Tetrahydro-chromeno[2,3-c]pyrazole | Cu²⁺ | Fluorescence enhancement | Used for in vivo Cu²⁺ sensing where complexation restricts E/Z isomerisation and enhances fluorescence. nih.gov |
Q & A
Q. Key Optimization Factors :
- Monitor reaction progress via TLC or HPLC to terminate nitration before over-oxidation.
- Use anhydrous conditions during alkylation to prevent hydrolysis of the ethylating agent.
How can spectroscopic and crystallographic methods be applied to confirm the structure of this compound?
Basic Research Question
Spectroscopic Confirmation :
- NMR : Analyze - and -NMR spectra for characteristic shifts:
- IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and O–H stretching (~3200 cm⁻¹) bands.
Q. Crystallographic Validation :
- Grow single crystals via slow evaporation of ethanol-chloroform mixtures.
- Perform X-ray diffraction (XRD) to resolve bond lengths and angles, confirming the nitro group’s orientation and hydrogen-bonding interactions (e.g., O–H···N) .
What strategies resolve contradictions in reported reaction yields for pyrazole nitro derivatives?
Advanced Research Question
Discrepancies in yields often arise from:
Reagent Purity : Trace water in solvents or alkylating agents reduces efficiency. Use molecular sieves or freshly distilled solvents.
Temperature Control : Exothermic nitration requires strict temperature control (0–5°C); deviations promote byproducts like dinitro compounds.
Workup Procedures : Incomplete neutralization of acidic mixtures can degrade the product. Quench reactions with ice-cold NaHCO₃ and extract promptly.
Q. Methodological Resolution :
- Reproduce reported conditions while systematically varying one parameter (e.g., solvent, temperature).
- Compare HPLC profiles of products to identify impurities .
How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
Density Functional Theory (DFT) Workflow :
Geometry Optimization : Use B3LYP/6-31G(d) to minimize the structure.
Electrostatic Potential (ESP) Mapping : Identify electron-deficient regions (e.g., nitro-adjacent C-5) prone to nucleophilic attack.
Transition State Analysis : Calculate activation energies for proposed pathways (e.g., SNAr at C-5 vs. O-alkylation).
Q. Validation :
What safety protocols are critical when handling nitro-substituted pyrazoles in multi-step syntheses?
Basic Research Question
Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
Ventilation : Use fume hoods for nitration steps to prevent inhalation of NOx gases.
Waste Disposal : Neutralize acidic waste with NaHCO₃ before segregating nitro-containing byproducts for licensed disposal .
Q. Advanced Hazard Mitigation :
- Monitor exotherms with in-situ IR thermometers during nitration.
- Store intermediates in flame-resistant cabinets away from reducing agents.
How does the electronic nature of the nitro group influence the compound’s application in coordination chemistry?
Advanced Research Question
The strong electron-withdrawing nitro group enhances the pyrazole’s ability to act as a ligand:
Metal Coordination : The deprotonated O–H group binds to transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.
Tunability : Varying the nitro group’s position alters ligand field strength, as seen in analogous crown ether complexes .
Q. Experimental Design :
- Synthesize metal complexes and characterize via UV-Vis (d-d transitions) and cyclic voltammetry (redox behavior).
What chromatographic techniques are optimal for purifying this compound from reaction mixtures?
Basic Research Question
Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for preliminary purification.
HPLC : Employ a C18 column and isocratic elution (acetonitrile/water, 60:40) to resolve nitro isomers .
Q. Advanced Tip :
- Couple HPLC with mass spectrometry (LC-MS) to detect trace impurities (<0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
